molecular formula C11H14N2O5 B1369212 2-Pyridin-3-yl morpholine oxalate CAS No. 947694-76-0

2-Pyridin-3-yl morpholine oxalate

Cat. No.: B1369212
CAS No.: 947694-76-0
M. Wt: 254.24 g/mol
InChI Key: KVZMAWBINOBYMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl morpholine oxalate typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. One common method involves the use of oxalic acid as a reagent to form the oxalate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl morpholine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridin-3-yl morpholine oxalate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl morpholine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-2-yl morpholine oxalate
  • 2-Pyridin-4-yl morpholine oxalate
  • 3-Pyridin-3-yl morpholine oxalate

Uniqueness

2-Pyridin-3-yl morpholine oxalate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

oxalic acid;2-pyridin-3-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2H2O4/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;3-1(4)2(5)6/h1-3,6,9,11H,4-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZMAWBINOBYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CN=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589999
Record name Oxalic acid--2-(pyridin-3-yl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947694-76-0
Record name Oxalic acid--2-(pyridin-3-yl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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